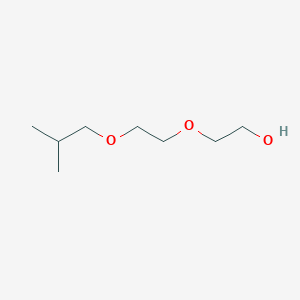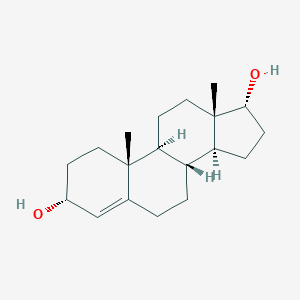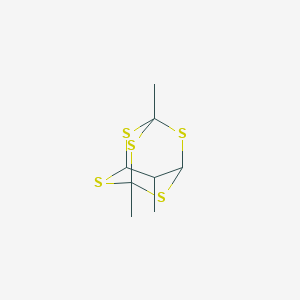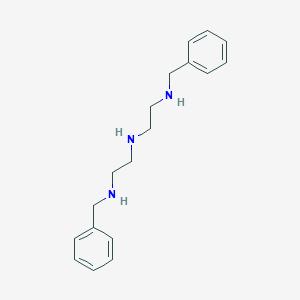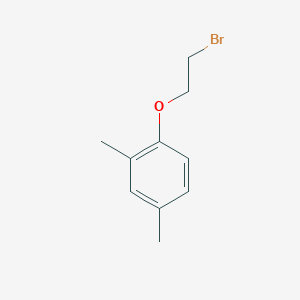
Trifluoromethanesulfenyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trifluoromethanesulfenyl fluoride (TFMSF) is a chemical compound that has gained attention in the scientific community due to its unique properties and potential applications. It is a colorless gas that is highly reactive and has a strong odor. TFMSF contains a trifluoromethylsulfenyl functional group, which makes it useful in many chemical reactions. In
Aplicaciones Científicas De Investigación
Trifluoromethanesulfenyl fluoride has been used in various scientific research applications, including organic synthesis, pharmaceutical development, and material science. It is commonly used as a reagent in chemical reactions that require the introduction of a trifluoromethylsulfenyl functional group. Trifluoromethanesulfenyl fluoride has also been used in the synthesis of pharmaceuticals, such as antiviral and anticancer drugs. Additionally, Trifluoromethanesulfenyl fluoride has been used in the development of new materials, such as polymers and coatings.
Mecanismo De Acción
Trifluoromethanesulfenyl fluoride is a highly reactive compound that can undergo a variety of chemical reactions. Its mechanism of action depends on the specific reaction it is involved in. In organic synthesis, Trifluoromethanesulfenyl fluoride is often used as a source of the trifluoromethylsulfenyl functional group, which can be introduced into various organic molecules. In pharmaceutical development, Trifluoromethanesulfenyl fluoride has been used to modify the structure of molecules to enhance their pharmacological properties. In material science, Trifluoromethanesulfenyl fluoride has been used to create new materials with unique properties.
Efectos Bioquímicos Y Fisiológicos
Trifluoromethanesulfenyl fluoride has not been extensively studied for its biochemical and physiological effects. However, it is known to be highly reactive and can potentially cause harm if not handled properly. Trifluoromethanesulfenyl fluoride has been shown to be toxic to aquatic organisms and can cause skin and eye irritation in humans. Therefore, it is important to handle Trifluoromethanesulfenyl fluoride with care and use appropriate safety measures when working with this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Trifluoromethanesulfenyl fluoride has several advantages for lab experiments, including its high reactivity and ability to introduce the trifluoromethylsulfenyl functional group into various organic molecules. However, Trifluoromethanesulfenyl fluoride can be difficult to handle due to its highly reactive nature and potential toxicity. Additionally, Trifluoromethanesulfenyl fluoride is a relatively expensive compound, which can limit its use in some lab experiments.
Direcciones Futuras
There are several future directions for Trifluoromethanesulfenyl fluoride research, including the development of new synthetic methods, the exploration of its potential applications in pharmaceutical development, and the study of its biochemical and physiological effects. Additionally, Trifluoromethanesulfenyl fluoride could be used in the development of new materials with unique properties. Further research is needed to fully understand the potential applications and limitations of Trifluoromethanesulfenyl fluoride in various scientific fields.
Conclusion
Trifluoromethanesulfenyl fluoride is a unique and highly reactive compound that has potential applications in various scientific fields, including organic synthesis, pharmaceutical development, and material science. Its mechanism of action depends on the specific reaction it is involved in, and further research is needed to fully understand its biochemical and physiological effects. Trifluoromethanesulfenyl fluoride has several advantages for lab experiments, but its highly reactive nature and potential toxicity must be taken into consideration. Future research directions include the development of new synthetic methods and the exploration of its potential applications in various scientific fields.
Métodos De Síntesis
Trifluoromethanesulfenyl fluoride can be synthesized through several methods, including the reaction of trifluoromethanesulfenyl chloride with hydrogen fluoride or the reaction of trifluoromethanesulfenic acid with sulfur tetrafluoride. The most common method of synthesis involves the reaction of trifluoromethanesulfenyl chloride with hydrogen fluoride gas. This reaction produces Trifluoromethanesulfenyl fluoride and hydrogen chloride gas.
Propiedades
Número CAS |
17742-04-0 |
|---|---|
Nombre del producto |
Trifluoromethanesulfenyl fluoride |
Fórmula molecular |
CF4S |
Peso molecular |
120.07 g/mol |
Nombre IUPAC |
trifluoromethyl thiohypofluorite |
InChI |
InChI=1S/CF4S/c2-1(3,4)6-5 |
Clave InChI |
RUDIYFIXQOWLHZ-UHFFFAOYSA-N |
SMILES |
C(F)(F)(F)SF |
SMILES canónico |
C(F)(F)(F)SF |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



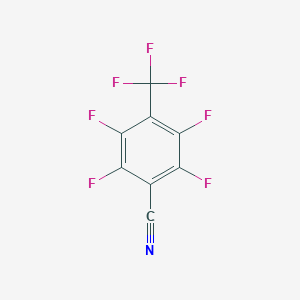
![2-[(4-Chlorophenyl)sulfanylmethyl]isoindole-1,3-dione](/img/structure/B90684.png)
![3-[Ethyl[3-methyl-4-[[6-(methylsulphonyl)benzothiazol-2-yl]azo]phenyl]amino]propiononitrile](/img/structure/B90685.png)
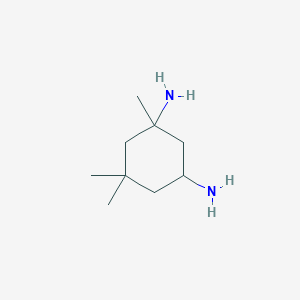
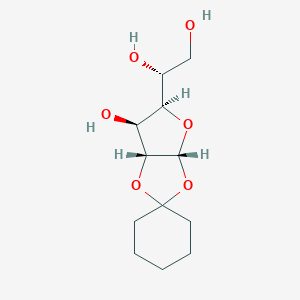
![[(2S,4S,5R)-2,5-Dibenzoyloxyoxan-4-yl] benzoate](/img/structure/B90694.png)
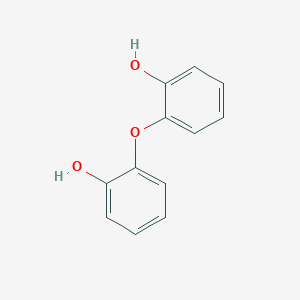
![1-[2-(Hydroxymethyl)piperidin-1-yl]ethan-1-one](/img/structure/B90696.png)

